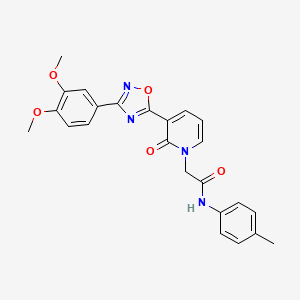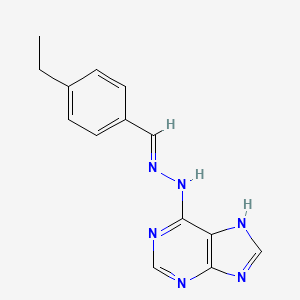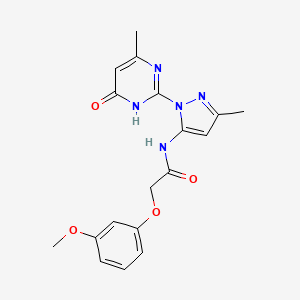
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of DNTT includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications
Synthesis and Structural Characterization
Reinvestigation of Preparation Methods : A study by Peet and Sunder (1986) corrected the misassignments of certain thiazole derivatives through authentic syntheses, highlighting the importance of accurate structural identification in chemical research (Peet & Sunder, 1986).
Helical Twist in Pd(II) Complexes : Drew et al. (2007) discovered that certain dimethylpyrazole derivatives exhibit a helical twist, a feature that could influence the design of chiral catalysts and materials (Drew et al., 2007).
Antimicrobial and Anticancer Activities
Linked Heterocyclics with Antimicrobial Properties : Reddy et al. (2010) synthesized linked heterocyclic compounds incorporating pyrazole and thiazolidin-4-one, showing good inhibitory activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Reddy et al., 2010).
Anticancer Activity of Novel Compounds : Metwally et al. (2016) focused on the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, evaluating their anticancer activity. Such studies are crucial for discovering new therapeutic agents (Metwally et al., 2016).
Corrosion Inhibition
- Corrosion Inhibitors for Zinc : Fouda et al. (2021) investigated thiazole derivatives as corrosion inhibitors for zinc in hydrochloric acid, demonstrating the potential of these compounds in protecting metals from corrosion. This research contributes to the development of more effective corrosion inhibitors (Fouda et al., 2021).
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-9-6-10(2)17(16-9)14-15-13(8-21-14)11-4-3-5-12(7-11)18(19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCFBZDNMRLUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((4-chlorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2595446.png)
![1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2595447.png)
![2-[3-(Dimethylamino)propoxy]benzaldehyde hydrochloride](/img/no-structure.png)
![1-[3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2595451.png)


![3-[[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzonitrile](/img/structure/B2595456.png)
![2,4-Dichloro-6-(7-methoxy-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)phenol](/img/structure/B2595457.png)
![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2595459.png)

![[(1R,3S)-3-(Aminomethyl)-2,2-difluorocyclopropyl]methanamine;dihydrochloride](/img/structure/B2595462.png)
